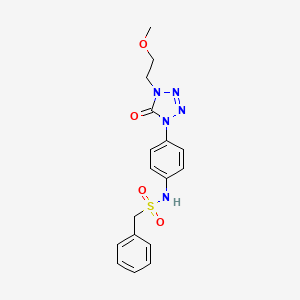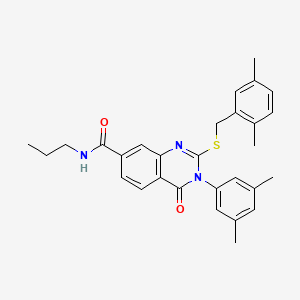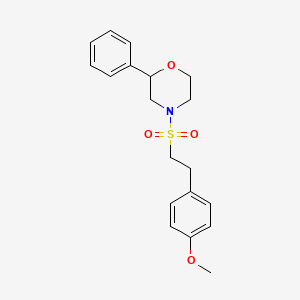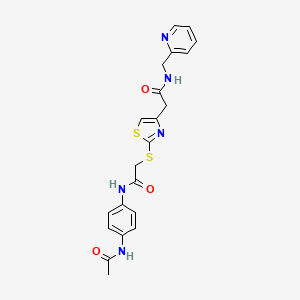
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a tetrazole group, a phenyl group, a methanesulfonamide group, and a methoxyethyl group . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals. Methanesulfonamides are a type of sulfonamide, which are often used in medicinal chemistry due to their bioactive properties. The methoxyethyl group is a common functional group in organic chemistry, consisting of a methoxy group attached to an ethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the tetrazole group might undergo reactions like hydrogenation or substitution, while the methanesulfonamide group might participate in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
Compounds with sulfonamide groups have been utilized in asymmetric synthesis, as seen in the work on cyclopropanation catalyzed by rhodium(II) complexes. These complexes, which include sulfonamide ligands, facilitate highly enantioselective and diastereoselective synthesis of cyclopropanes, demonstrating the potential of sulfonamide derivatives in catalysis and asymmetric synthesis H. Davies et al., 1996.
Chromogenic and Fluorogenic Probes
Tetrazole derivatives have been synthesized for use as chromogenic and fluorogenic probes. For instance, a water-soluble tetrazolium salt was developed as a sensitive chromogenic indicator for NADH and cell viability, highlighting the utility of tetrazole-based compounds in biochemical assays and cell biology M. Ishiyama et al., 1997.
Crystallography and Molecular Docking
Crystallographic analysis and molecular docking studies of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, offer insights into their potential interactions with biological targets. These studies are foundational for the design of new drugs and for understanding the structural basis of their activity B. J. Al-Hourani et al., 2015.
Antioxidant Activity
Research on benzene sulfonamide derivatives has demonstrated their potential antioxidant activity. Compounds with specific sulfonamide groups have shown radical scavenging properties, which could be beneficial in developing treatments for oxidative stress-related diseases G. Lavanya et al., 2014.
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. For example, compounds containing a tetrazole group can be explosive under certain conditions. Therefore, proper safety measures should be taken when handling this compound .
Zukünftige Richtungen
The future research directions for this compound could involve studying its potential applications in fields like pharmaceuticals, materials science, or chemical synthesis. Additionally, more studies could be conducted to fully understand its physical and chemical properties, reactivity, and safety profile .
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-26-12-11-21-17(23)22(20-19-21)16-9-7-15(8-10-16)18-27(24,25)13-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJMYCTMMVLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
